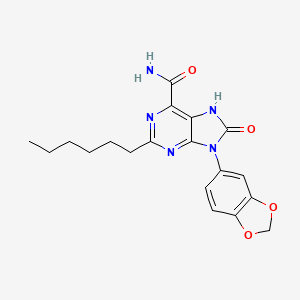

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that features a purine core substituted with a benzo[d][1,3]dioxole moiety

Méthodes De Préparation

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.

Introduction of the purine core: The purine core can be synthesized via a series of cyclization reactions starting from appropriate precursors.

Coupling of the benzo[d][1,3]dioxole moiety with the purine core: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques.

Analyse Des Réactions Chimiques

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions:

Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions susceptible to nucleophilic attack.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.

Applications De Recherche Scientifique

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications:

Mécanisme D'action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Similar compounds to 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide include:

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have similar biological activities.

Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also feature the benzo[d][1,3]dioxole structure and are studied for their anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.

Activité Biologique

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that integrates a purine core with a benzodioxole moiety. This structure is significant for its potential biological activities, particularly in medicinal chemistry. Research has indicated that this compound may exhibit anticancer properties and interact with various biological targets.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- CAS Number : 899741-71-0

- Molecular Formula : C19H21N5O4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Benzodioxole Moiety : Achieved through a Pd-catalyzed C-N cross-coupling reaction.

- Synthesis of Purine Core : Involves cyclization reactions from appropriate precursors.

- Coupling Reaction : The benzodioxole moiety is coupled with the purine core using reagents like EDCI or DCC in the presence of a base such as triethylamine.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. Studies have shown its ability to induce apoptosis in cancer cells, particularly in lung adenocarcinoma (A549) and glioma (C6) cell lines. The compound's mechanism of action appears to involve:

- Inhibition of DNA synthesis.

- Induction of early and late apoptosis.

In a study evaluating various benzodioxole derivatives, it was found that certain compounds exhibited strong cytotoxic effects against A549 and C6 cells while showing low toxicity to healthy NIH/3T3 mouse embryonic fibroblast cells .

Enzyme Inhibition

The compound has been investigated for its effects on cholinesterases (AChE and BuChE). However, findings suggest no significant relationship between its anticancer activity and cholinesterase inhibition . This indicates that the biological effects may primarily stem from other mechanisms rather than enzyme inhibition.

Study on Cytotoxicity

A comparative study evaluated the cytotoxic effects of various benzodioxole derivatives against cancer cell lines:

| Compound | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viability (%) |

|---|---|---|---|

| Control (untreated) | 4.5 (C6) | 3.1 (A549) | 83.9 (C6) / 94.3 (A549) |

| Compound 5 | 25.0 (C6) | 12.11 (A549) | 60.2 (C6) / 81.8 (A549) |

| Cisplatin | 16.3 (C6) | 32.4 (A549) | 69.0 (C6) / 60.5 (A549) |

This table illustrates the increased apoptotic effects observed with specific compounds compared to controls, highlighting the potential therapeutic applications of benzodioxole derivatives .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cancer cells:

- Apoptosis Induction : The compound promotes programmed cell death through mitochondrial pathways.

- DNA Interaction : It may interfere with DNA replication processes, leading to cytotoxicity in rapidly dividing cancer cells.

Propriétés

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-2-3-4-5-6-14-21-15(17(20)25)16-18(22-14)24(19(26)23-16)11-7-8-12-13(9-11)28-10-27-12/h7-9H,2-6,10H2,1H3,(H2,20,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVGKONYULGGEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.